Cas no 87099-54-5 (Ribasine)

Ribasine structure
Productnaam:Ribasine
Ribasine Chemische en fysische eigenschappen
Naam en identificatie
-
- [6aS,(+)]-12,12aα,13,14-Tetrahydro-13-methyl-6H-6aβ,14β-epoxy-1,3-dioxolo[4,5-i][1,3]dioxolo[5,6]indeno[2,1-c][2]benzazepine
- Ribasine
- 87099-54-5
- Deoxyhimalayamine
- NSC 607979
- AKOS040751950
- Limogine
- 6H-6a,14-Epoxy-1,3-dioxolo(4,5-i)(1,3)dioxolo(5,6)indeno(2,1-c)(2)benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS-(6aalpha,12abeta,14alpha))-
- NSC607979
- 6H-6a,14-Epoxy-1,3-dioxolo(4,5-i)(1,3)dioxolo(5,6)indeno(2,1-c)(2)benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS,12aR,14S)-
- (+)-Ribasine
- Grandiflorine
- [6aS,(+)]-12,12aalpha,13,14-Tetrahydro-13-methyl-6H-6abeta,14beta-epoxy-1,3-dioxolo[4,5-i][1,3]dioxolo[5,6]indeno[2,1-c][2]benzazepine
-
- Inchi: InChI=1S/C20H17NO5/c1-21-16-5-11-4-14-15(24-8-23-14)6-12(11)20(16)7-10-2-3-13-18(25-9-22-13)17(10)19(21)26-20/h2-4,6,16,19H,5,7-9H2,1H3/t16-,19+,20+/m1/s1
- InChI-sleutel: HJDZNSLTBDNJJW-UXPWSPDFSA-N
- LACHT: CN1C2CC3=CC4=C(C=C3C25CC6=C(C1O5)C7=C(C=C6)OCO7)OCO4
Berekende eigenschappen
- Exacte massa: 351.11067264g/mol
- Monoisotopische massa: 351.11067264g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 0
- Complexiteit: 617
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 49.4Ų
Ribasine Gerelateerde literatuur
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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